β-Ureido-D-α-tosylaminopropionic Acid
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Overview
Description
β-Ureido-D-α-tosylaminopropionic Acid is a specialty compound used primarily in proteomics research. It has the molecular formula C₁₁H₁₅N₃O₅S and a molecular weight of 301.32 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of β-Ureido-D-α-tosylaminopropionic Acid involves several steps. One common synthetic route includes the reaction of D-alanine with p-toluenesulfonyl chloride to form the tosylated intermediate. This intermediate is then reacted with urea to yield the final product . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Chemical Reactions Analysis
β-Ureido-D-α-tosylaminopropionic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
β-Ureido-D-α-tosylaminopropionic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of β-Ureido-D-α-tosylaminopropionic Acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function and activity. The pathways involved in these interactions include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
β-Ureido-D-α-tosylaminopropionic Acid can be compared with other similar compounds, such as:
D-Albizziine: Used in the synthesis of antifolate drugs.
D-Isoalbizziine: Another isomer of Albizziine with similar applications.
DL-Isoalbizziine: A racemic mixture used in various synthetic applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in proteomics research and other scientific fields.
Properties
CAS No. |
121770-56-5 |
---|---|
Molecular Formula |
C₁₁H₁₅N₃O₅S |
Molecular Weight |
301.32 |
Synonyms |
3-[(Aminocarbonyl)amino]-N-[(4-methylphenyl)sulfonyl]-D-alanine; _x000B_2-(p-Toluenesulfonamido)-3-ureidopropionic Acid; |
Origin of Product |
United States |
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